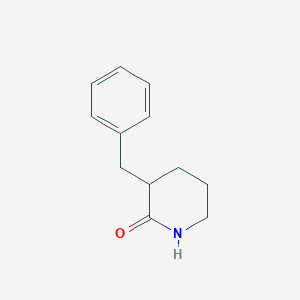
3-Benzylpiperidin-2-one
Vue d'ensemble
Description
3-Benzylpiperidin-2-one is a compound with the molecular formula C12H15NO . It is a key and extensive category of Nitrogen bearing heterocyclic compounds .
Synthesis Analysis
The synthesis of 2-piperidinones, such as this compound, has been achieved through an organophotocatalysed [1+2+3] strategy. This method allows for the one-step creation of diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 189.25 g/mol . It is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Stereochemistry : 3-Benzylpiperidin-2-one derivatives have been synthesized and characterized, revealing preferences for certain conformations and orientations of substituents (Ponnuswamy et al., 2018).
Pharmacological Applications
- NMDA Receptor Antagonists : Certain analogues of this compound have shown excellent activity as NMDA receptor antagonists, particularly in the NR1A/2B receptor, which is significant for neurological and psychiatric applications (Kornberg et al., 2004).
- CCR3 Antagonists : Studies have indicated that derivatives of this compound can serve as potent CC chemokine receptor-3 (CCR3) antagonists. This is relevant for potential treatments of allergic and inflammatory conditions (De Lucca et al., 2002).
Chemical and Biological Research
- Conformational Analysis for Drug Design : The conformational analysis of this compound has been used to develop acyclic, conformationally stabilized pharmaceutical compounds (Gardner et al., 2008).
- PET Radiotracer Development : Derivatives of this compound have been explored for their potential as PET radiotracers in neuroscience research, particularly for imaging NMDA receptors (Roger et al., 2003).
Chemical Synthesis
- Asymmetric Hydrogenation : The compound has been utilized in the development of methods for asymmetric hydrogenation, which is a critical process in the synthesis of enantioenriched compounds (Royal et al., 2016).
Molecular Design and Optimization
- Drug Development : The structural features of this compound have been used to design and synthesize novel ligands for NMDA receptors, contributing to the development of new pharmaceutical agents (Wright et al., 2001).
Mécanisme D'action
Target of Action
3-Benzylpiperidin-2-one is a piperidine derivative Piperidine derivatives are known to interact with various targets in the body. Piperidine derivatives like Donepezil and Biperiden have been reported to interact with acetylcholinesterase and muscarinic receptors respectively .
Mode of Action
For instance, Donepezil, a piperidine derivative, selectively and reversibly inhibits the acetylcholinesterase enzyme . Biperiden, another piperidine derivative, acts as a competitive antagonist of acetylcholine at cholinergic receptors .
Biochemical Pathways
For instance, Donepezil affects the cholinergic transmission in the central nervous system . Biperiden, on the other hand, influences the balance between acetylcholine and dopamine in the corpus striatum .
Pharmacokinetics
Piperidine derivatives are generally known for their significant pharmacophoric features and are utilized in different therapeutic applications .
Result of Action
For instance, Donepezil is effective in managing the symptoms of dementia associated with Alzheimer’s disease . Biperiden is used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs .
Action Environment
For instance, soil has been identified as an important reservoir of antibiotic resistance genes, and changes in the environment can influence the emergence, evolution, and spread of these genes .
Safety and Hazards
The safety information for 3-Benzylpiperidin-2-one indicates that it has several hazard statements including H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
Piperidine derivatives, including 3-Benzylpiperidin-2-one, are important synthetic medicinal blocks for drug construction. Their synthesis has long been widespread and they play important roles in the human body with great biological qualities . The development of stereoselective synthesis of multi-substituted 2-piperidinones is attractive . Thus, the future directions in the study of this compound could involve further exploration of its synthesis methods and potential therapeutic applications.
Propriétés
IUPAC Name |
3-benzylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12-11(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRZLXVKQFICTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501303777 | |
| Record name | 3-(Phenylmethyl)-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81976-72-9 | |
| Record name | 3-(Phenylmethyl)-2-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81976-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Phenylmethyl)-2-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501303777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzylpiperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [(4-methylphenyl)carbamoyl]formate](/img/structure/B3387318.png)
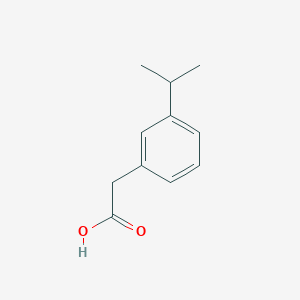
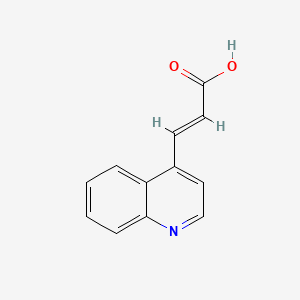
![4-[(4-Fluorophenyl)methoxy]piperidine](/img/structure/B3387336.png)

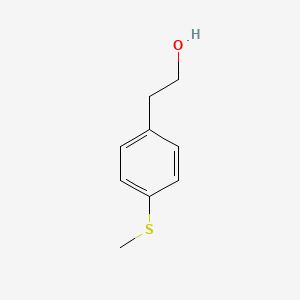
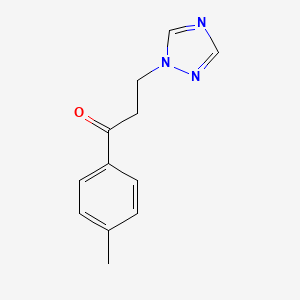
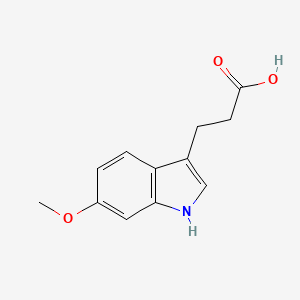
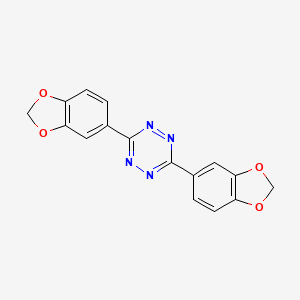
![2-Hydroxy-6-[(hydroxyimino)methyl]nicotinonitrile](/img/structure/B3387362.png)

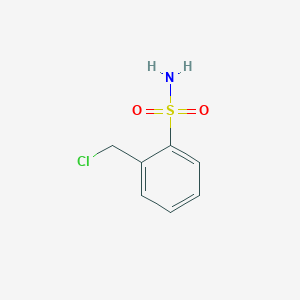
![N-[3-(hydroxymethyl)phenyl]propanamide](/img/structure/B3387375.png)